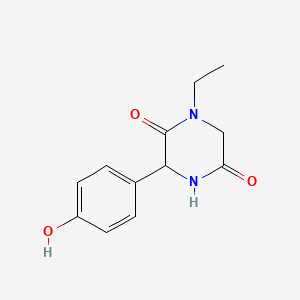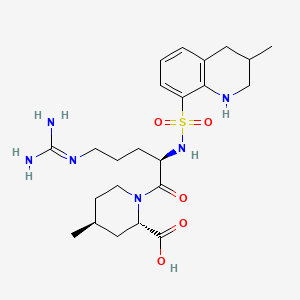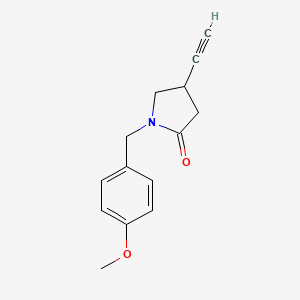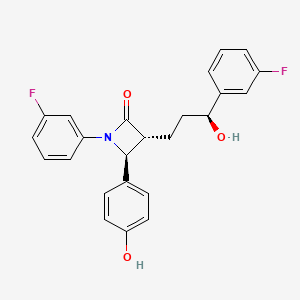![molecular formula C11H12N4 B14884642 3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14884642.png)
3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide is a heterocyclic compound that features an imidazo[1,5-a]pyridine core. This structure is significant in medicinal chemistry due to its presence in various pharmaceuticals and agrochemicals . The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile scaffold in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide typically involves cyclocondensation reactions. One common method includes the reaction of 2-pyridyl ketones with alkyl glyoxylates or aldehydes in the presence of magnesium nitride (Mg₃N₂), which facilitates the formation of the imidazo[1,5-a]pyridine ring . This method is known for its high yield and efficiency.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction temperatures are critical factors in industrial synthesis to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazo[1,5-a]pyridine core can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another class of imidazo-pyridine compounds known for their biological activity.
Imidazo[4,5-c]pyridine: Known for its potential in treating various diseases, including cancer and viral infections.
Uniqueness
3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide is unique due to its cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C11H12N4 |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide |
InChI |
InChI=1S/C11H12N4/c12-10(13)9-8-3-1-2-6-15(8)11(14-9)7-4-5-7/h1-3,6-7H,4-5H2,(H3,12,13) |
InChI Key |
XXGNIQRNRKFREZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=C3N2C=CC=C3)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-({2-[(3-Methyl-4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14884576.png)


![2-Methyl-2H-benzo[e][1,3]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B14884599.png)

![2,4-diamino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)butanoic acid](/img/structure/B14884615.png)





